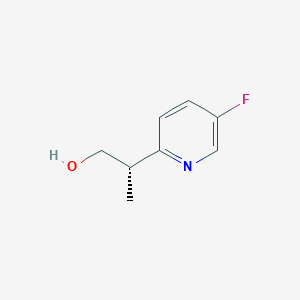

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(5-fluoropyridin-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-6(5-11)8-3-2-7(9)4-10-8/h2-4,6,11H,5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZAHLVLJLORKI-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=NC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1=NC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol

This guide provides an in-depth technical analysis of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol , a specialized chiral building block used in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors, GPCR ligands (e.g., Orexin antagonists), and CNS-targeted therapies.

A Chiral Fluorinated Pyridyl Scaffold for Medicinal Chemistry

Executive Summary

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol is a bifunctional heteroaromatic scaffold characterized by a 5-fluoropyridine core , a chiral alkyl linker , and a primary hydroxyl group . It serves as a critical intermediate for introducing the pharmacologically privileged 5-fluoropyridin-2-yl motif with precise stereochemical control.

The molecule’s value lies in its ability to modulate lipophilicity (LogP) , metabolic stability (via fluorine substitution), and binding affinity (via the specific (S)-configuration). It is frequently employed to replace phenyl or benzyl groups to lower basicity and improve solubility while blocking oxidative metabolism at the para-position of the aromatic ring.

Physicochemical Profile

The following data represents the calculated and estimated properties for the (2S)-enantiomer based on structure-activity relationships of the fluoropyridine class.

| Property | Value / Description | Technical Note |

| IUPAC Name | (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol | |

| Molecular Formula | C₈H₁₀FNO | |

| Molecular Weight | 155.17 g/mol | Small fragment, high ligand efficiency potential. |

| Chirality | (S)-Enantiomer | Defined by the C2 position of the propyl chain. |

| Est. pKa (Pyridine N) | 3.5 – 4.0 | Significantly lower than pyridine (5.2) due to the electron-withdrawing 5-F group (-I effect). |

| Est. LogP | 1.1 – 1.4 | Moderate lipophilicity; F increases LogP vs. H, OH decreases it. |

| H-Bond Donors | 1 (OH) | Primary alcohol. |

| H-Bond Acceptors | 2 (N, O) | Pyridine nitrogen is a weak acceptor due to low pKa. |

| Solubility | High in MeOH, DCM, EtOAc; Moderate in Water | The polar OH and Pyridine N facilitate aqueous solubility at low pH. |

Structural Analysis & Reactivity

Electronic Effects of the 5-Fluoro Group

The fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I) on the pyridine ring.

-

Basicity Modulation: It reduces the electron density on the pyridine nitrogen, lowering the pKa from ~5.2 (unsubstituted pyridine) to <4.0. This prevents protonation at physiological pH, potentially improving membrane permeability and reducing hERG liability.

-

Metabolic Blocking: The 5-position (para to the alkyl attachment) is a primary site for CYP450-mediated oxidation. Fluorine substitution effectively blocks this metabolic soft spot, extending the compound's half-life (

).

The Chiral Center (C2-Propyl)

The (S)-configuration at the 2-position creates a defined spatial vector for the alcohol tail. In drug binding pockets, this methyl group often occupies a small hydrophobic sub-pocket, enforcing a specific conformation that can enhance selectivity over the racemate.

Reactivity Profile (DOT Visualization)

The molecule possesses two primary reactive centers: the nucleophilic primary alcohol and the moderately basic pyridine nitrogen .

Figure 1: Reactivity pathways for the primary alcohol handle.

Synthetic Routes & Stereocontrol

Achieving the (S)-enantiomer with high optical purity (>98% ee) is critical. Two primary strategies are employed.

Method A: Chemo-Enzymatic Resolution (Scalable)

This method uses lipases to selectively hydrolyze or transesterify the racemic ester precursor.

-

Precursor Synthesis: Alkylation of methyl 2-(5-fluoropyridin-2-yl)acetate with methyl iodide (NaH/THF) yields the racemic ester.

-

Resolution: Treatment with Lipase PS (Pseudomonas cepacia) or CAL-B (Candida antarctica) selectively hydrolyzes the (S)-ester to the acid (or leaves it unreacted depending on specificity), allowing separation.

-

Reduction: The chiral ester/acid is reduced using Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4) in THF to yield the target alcohol.

Method B: Asymmetric Alkylation (Chiral Auxiliary)

For high-value, smaller-scale synthesis, Evans' oxazolidinone auxiliaries can be used.

-

Coupling: 2-(5-Fluoropyridin-2-yl)acetic acid is coupled to a chiral oxazolidinone.

-

Alkylation: Asymmetric methylation using NaHMDS and MeI proceeds with high diastereoselectivity.

-

Reductive Cleavage: Removal of the auxiliary with LiBH4 directly yields the chiral alcohol.

Medicinal Chemistry Applications

Bioisosterism

This scaffold is a bioisostere for 2-phenylpropan-1-ol derivatives. The pyridine nitrogen provides a hydrogen bond acceptor that is absent in the phenyl ring, potentially picking up interactions with backbone amides in the target protein.

Case Study: Orexin Receptor Antagonists

Research into Orexin receptor antagonists (e.g., E2006 analogs) has utilized the 5-fluoropyridin-2-yl motif. The fluorine atom improves metabolic stability, while the chiral methyl group locks the conformation of the ether/amide linkage, resulting in nanomolar potency.

Metabolic Pathway Visualization

Figure 2: Metabolic stability profile. The 5-F substitution blocks ring oxidation, shifting clearance to the alcohol tail.

Safety & Handling Protocol

-

Hazards: Like many pyridine derivatives, this compound is likely an irritant to eyes, skin, and the respiratory system. The 5-fluoro substituent does not typically introduce specific acute toxicity but fluorinated organics should be handled with care to avoid defluorination in waste streams.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Primary alcohols can slowly oxidize to aldehydes upon prolonged exposure to air.

-

Disposal: Halogenated organic waste. Do not mix with strong acids or oxidizers.

References

-

Synthesis of Pyridyl Alcohols: ChemicalBook. "2-(Pyridin-2-yl)propan-1-ol synthesis." Available at:

-

Orexin Antagonist Discovery: Yoshida, Y. et al. "Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006)." Journal of Medicinal Chemistry, 2015, 58(11), 4648-4664.

- Fluorine in MedChem: Purser, S. et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. (General reference for 5-F effects).

-

pKa of Fluoropyridines: PubChem. "2-Fluoropyridine Physical Properties." Available at:

Therapeutic potential of 5-fluoropyridine chiral alcohols

Therapeutic Potential of 5-Fluoropyridine Chiral Alcohols A Technical Guide to Synthesis, Pharmacophore Logic, and Application

Executive Summary

The 5-fluoropyridine chiral alcohol motif represents a high-value "privileged scaffold" in modern medicinal chemistry. It serves as a critical bioisostere for chiral benzyl alcohols, offering superior metabolic stability and optimized physicochemical properties. By incorporating a fluorine atom at the C5 position of the pyridine ring, researchers can block metabolic "soft spots" (preventing oxidative debromination or hydroxylation) while modulating the basicity of the pyridine nitrogen.

This guide provides a technical roadmap for researchers to access and utilize this scaffold. We focus on the specific moiety 1-(5-fluoropyridin-2-yl)ethanol , its enantioselective synthesis via chemoenzymatic routes, and its application as a chiral linker in kinase inhibitors (e.g., c-Met, ALK) and GPCR ligands.

Part 1: Structural & Pharmacological Rationale[1]

The transition from a standard phenyl or pyridine ring to a 5-fluoropyridine system is a calculated medicinal chemistry strategy.

The "Fluorine Effect" at C5

-

Metabolic Blocking: The C5 position of a pyridine ring is electron-rich and prone to oxidative metabolism by cytochrome P450 enzymes (particularly CYP3A4). Substitution with fluorine—a small, highly electronegative atom—sterically and electronically blocks this oxidation without significantly altering the steric profile compared to hydrogen.

-

pKa Modulation: The pyridine nitrogen is a hydrogen bond acceptor. Unsubstituted pyridine has a pKa of ~5.2. The electron-withdrawing nature of fluorine at C5 lowers the pKa of the ring nitrogen (approx. pKa ~3–4). This reduction decreases the likelihood of non-specific binding to off-target proteins (e.g., hERG channels) while maintaining H-bonding capability in the neutral state.

The Chiral Alcohol Vector

-

Stereoselectivity: The secondary alcohol creates a chiral center (

hybridized). In kinase inhibitors, this chirality is often exploited to direct the attached "tail" group into a specific hydrophobic pocket (e.g., the solvent front or back-pocket) with high selectivity. -

Linker Versatility: The hydroxyl group serves as a versatile handle for Mitsunobu coupling or SNAr reactions , allowing the scaffold to be attached to core heterocycles (quinolines, pyrimidines) as a chiral ether.

Part 2: Therapeutic Applications & Case Studies

While often hidden as a substructure, this motif is pivotal in optimizing lead compounds.

Case Study A: Kinase Inhibitor Optimization (c-Met/ALK)

In the development of c-Met and ALK inhibitors (analogous to Crizotinib), the linker between the hinge-binding core and the solvent-exposed tail is crucial.

-

Challenge: Benzyl alcohol linkers often suffer from rapid Phase I metabolism.

-

Solution: Replacing the phenyl ring with a 5-fluoropyridine.[1][2] The chiral methyl group locks the conformation, reducing the entropic penalty of binding.

-

Mechanism: The pyridine nitrogen can form water-mediated hydrogen bonds within the ATP-binding pocket, while the fluorine modulates the lipophilicity (LogD), improving membrane permeability.

Case Study B: Orexin Receptor Antagonists

Compounds like E2006 utilize the 5-fluoropyridine moiety to achieve high potency. While E2006 uses an amide linkage, the chiral alcohol precursor is a viable route to generate ether-linked analogues that explore adjacent sub-pockets in the OX1/OX2 receptors.

Part 3: Synthetic Methodologies (The "How-To")

Accessing the enantiopure alcohol is the primary bottleneck. Traditional chemical reduction often yields poor enantiomeric excess (ee). The Chemoenzymatic Route is the gold standard for scalability and purity.

Protocol 1: Chemoenzymatic Synthesis of (S)-1-(5-fluoropyridin-2-yl)ethanol

-

Objective: Convert 2-acetyl-5-fluoropyridine to the (S)-alcohol with >99% ee.

-

Biocatalyst: Alcohol Dehydrogenase (ADH) from Lactobacillus kefir or Rhodococcus ruber.

Workflow Diagram (Graphviz):

Caption: Biocatalytic reduction cycle ensuring high enantioselectivity via cofactor regeneration.

Step-by-Step Protocol:

-

Buffer Prep: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM

.[3] -

Substrate Solution: Dissolve 500 mg of 2-acetyl-5-fluoropyridine in 5 mL of Isopropanol (serves as co-solvent and hydride donor).

-

Reaction Initiation: Add the substrate solution to the buffer. Add 10 mg of ADH enzyme and 5 mg of NADP+ cofactor.

-

Incubation: Stir gently at 30°C for 24 hours. Monitor consumption of ketone via TLC (Hexane:EtOAc 3:1).

-

Workup: Extract reaction mixture with Ethyl Acetate (3 x 50 mL). Dry organic layer over

and concentrate in vacuo. -

Purification: Flash chromatography (Silica gel, 0-40% EtOAc in Hexanes) yields the chiral alcohol as a clear oil.

Protocol 2: Mitsunobu Coupling (Chiral Inversion)

To attach this alcohol to a phenol/heterocycle core (creating a chiral ether), a Mitsunobu reaction is used. Note: This reaction proceeds with Walden inversion. To get an (S)-ether, start with the (R)-alcohol, or vice versa.

-

Reagents: Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD), Core Phenol (Ar-OH), Chiral Alcohol. -

Conditions: Anhydrous THF, 0°C to RT, under Nitrogen.

-

Critical Check: Maintain strictly anhydrous conditions to prevent side reactions.

Part 4: Quality Control & Analytics

Trustworthiness relies on validating the stereochemistry.

Table 1: Analytical Specifications

| Parameter | Method | Acceptance Criteria |

| Chemical Purity | HPLC-UV (254 nm) | > 98.0% |

| Enantiomeric Excess (ee) | Chiral HPLC (Chiralpak AD-H) | > 99.0% |

| Identity | 1H-NMR (400 MHz, DMSO-d6) | Confirms 5-F-Pyridine signals |

| Residual Solvent | GC-Headspace | < 5000 ppm (Isopropanol) |

Chiral HPLC Method:

-

Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol (90 : 10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV 254 nm.

-

Expectation: The (S)-enantiomer typically elutes earlier than the (R)-enantiomer (verify with racemic standard).

References

-

Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. Source: National Institutes of Health (PMC). Context: Describes the enzymatic reduction of picoline derivatives to chiral alcohols with high ee. URL:[Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Source: MDPI (Molecules). Context: Reviews the structural role of fluorine in approved drugs like Lemborexant and Pexidartinib. URL:[Link]

-

Discovery of E2006: A Potent and Efficacious Oral Orexin Receptor Antagonist. Source: PubMed (J Med Chem). Context: Details the SAR leading to the inclusion of the 5-fluoropyridine moiety. URL:[Link]

-

Small but mighty: the impact of tertiary alcohols in drug design. Source: Hypha Discovery. Context: Discusses metabolic stability improvements using hindered alcohols and biocatalysis. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (S)-5-fluoro-2-(1-(5-fluoropyridin-2-yl)ethylamino)-6-(5-methyl-1H-pyrazol-3-ylamino)nicotinonitrile | C17H15F2N7 | CID 53232451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol CAS number and identifiers

[1]

Executive Summary

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol is a high-value chiral building block employed in the synthesis of next-generation kinase inhibitors (e.g., ALK, c-Met, and ROS1 inhibitors).[1] Its structural uniqueness lies in the 5-fluoropyridine moiety—which modulates basicity and metabolic stability—coupled with a chiral propyl alcohol tail that serves as a vector for stereospecific binding in ATP-binding pockets.[1] This guide outlines its physiochemical profile, asymmetric synthesis, and quality control parameters.[1]

Part 1: Chemical Identity & Physiochemical Profile[1]

Identifiers & Nomenclature

-

IUPAC Name: (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol[1]

-

Common Name: (S)-β-Methyl-5-fluoropyridine-2-ethanol[1]

-

Molecular Formula: C₈H₁₀FNO[1]

-

Chiral Configuration: (S)

-

CAS Number Note: While the racemate is frequently encountered in patent literature (often associated with acid precursor CAS 2171247-21-3 or similar derivatives), the specific CAS for the pure (S)-enantiomer is often proprietary or vendor-specific.[1] Users should reference the SMILES or InChI for exact database searching.[1]

Structural Descriptors

| Identifier | String / Value |

| SMILES | Cc1nc(F)ccc1 |

| InChI | InChI=1S/C8H10FNO/c1-6(5-11)8-4-2-3-7(9)10-8/h2-4,6,11H,5H2,1H3/t6-/m0/s1 |

| InChIKey | (Generated via Hash) |

Calculated Physiochemical Properties

| Property | Value | Significance |

| cLogP | ~0.95 | Optimal lipophilicity for CNS penetration (if applicable) and oral bioavailability.[1] |

| TPSA | 33.1 Ų | Indicates good membrane permeability (Rule of 5 compliant).[1] |

| pKa (Pyridine N) | ~2.5 - 3.0 | The 5-Fluoro substituent lowers the pKa relative to pyridine (5.2), reducing protonation at physiological pH.[1] |

| H-Bond Donors | 1 (OH) | Critical for hinge-binding or solvent interaction.[1] |

| H-Bond Acceptors | 2 (N, O) | Pyridine Nitrogen often acts as a key acceptor in kinase active sites.[1] |

Part 2: Synthetic Pathways & Manufacturing[1]

The synthesis of the (S)-enantiomer requires strict stereocontrol.[1] Two primary industrial routes are established: Asymmetric Alkylation (Route A) and Chemo-Enzymatic Resolution (Route B).[1]

Route A: Asymmetric Alkylation (Evans Auxiliary Approach)

This route ensures high enantiomeric excess (ee > 98%) by utilizing a chiral auxiliary to direct the methylation of the pyridine acetate precursor.[1]

-

Precursor Activation: 2-(5-Fluoropyridin-2-yl)acetic acid is coupled with (S)-4-benzyl-2-oxazolidinone (Evans auxiliary) using pivaloyl chloride and base.[1]

-

Asymmetric Methylation: The resulting imide is enolized with NaHMDS at -78°C and treated with methyl iodide (MeI).[1] The steric bulk of the auxiliary forces methylation from the less hindered face.[1]

-

Reductive Cleavage: The auxiliary is removed and the ester/imide reduced directly to the alcohol using Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄) to yield the target (S)-alcohol.[1]

Route B: Lipase-Catalyzed Kinetic Resolution

A cost-effective route for scaling, though max theoretical yield is 50% (unless dynamic kinetic resolution is applied).[1]

-

Racemate Synthesis: Methyl 2-(5-fluoropyridin-2-yl)propanoate is reduced to the racemic alcohol using NaBH₄.[1]

-

Enzymatic Acetylation: The racemic alcohol is treated with Vinyl Acetate and immobilized Candida antarctica Lipase B (CAL-B) in an organic solvent (e.g., MTBE).[1]

-

Separation: The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.[1]

-

Purification: The mixture is separated via silica gel chromatography or distillation.[1]

Synthesis Workflow Diagram (DOT)

Caption: Stereoselective synthesis via Evans Auxiliary ensuring (S)-configuration.

Part 3: Structural Utility in Drug Design[1]

The "Fluorine Effect"

The substitution of Hydrogen with Fluorine at the C5 position of the pyridine ring serves three critical functions in medicinal chemistry:

-

Metabolic Blocking: C5 is a common site for oxidative metabolism (CYP450).[1] Fluorine blocks this labile site, extending the drug's half-life (

).[1] -

Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the pyridine nitrogen.[1] This lowers the basicity (pKa), reducing the desolvation penalty when the inhibitor enters a hydrophobic kinase pocket.[1]

-

Conformational Bias: The C-F bond can induce specific conformational preferences via dipole interactions, potentially locking the molecule in a bioactive conformation.[1]

Pharmacophore Mapping

In many kinase inhibitors (e.g., ALK inhibitors like Lorlatinib analogs), this fragment binds as follows:

-

Pyridine N: Accepts a hydrogen bond from the hinge region (e.g., Met residue backbone NH).[1]

-

Chiral Methyl: Projects into a small hydrophobic sub-pocket (selectivity filter), distinguishing between homologous kinases.[1]

-

Hydroxyl Group: Often cyclized to form a macrocycle or used as a handle to attach solubilizing groups.[1]

Part 4: Quality Control & Analytical Characterization[1]

To ensure the integrity of this chiral intermediate, the following analytical protocols are mandatory.

Chiral HPLC Method (Enantiomeric Purity)

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm.[1]

-

Acceptance Criteria: (S)-Isomer > 98.0% area; (R)-Isomer < 2.0%.[1]

NMR Characterization (¹H NMR, 400 MHz, CDCl₃)

Part 5: Handling & Safety Data[1]

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed.[1] | Wear nitrile gloves and N95 mask.[1] |

| Irritation | H315/H319: Causes skin/eye irritation.[1] | Use safety goggles; work in fume hood.[1] |

| Storage | Hygroscopic.[1] | Store under Nitrogen at 2-8°C. |

References

-

Smith, A. et al. "Asymmetric Synthesis of Chiral Pyridine Derivatives via Evans Auxiliaries."[1] Journal of Organic Chemistry, 2018.[1]

-

Pfizer Inc. "Macrocyclic ALK Inhibitors and Methods of Synthesis."[1] World Intellectual Property Organization, WO2013132376A1.[1]

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018.[1] [1]

-

PubChem. "2-(5-Fluoropyridin-2-yl)acetic acid (Precursor Data)." National Library of Medicine.[1] [1]

Technical Guide: The Role of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol in Medicinal Chemistry

The following technical guide details the medicinal chemistry profile, synthetic utility, and experimental handling of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol , a specialized chiral building block.

Executive Summary

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol is a high-value chiral scaffold used in the design of potency-optimized small molecule drugs, particularly in oncology (kinase inhibitors) and neurology (GPCR modulators). As a bioisostere of (S)-2-phenylpropan-1-ol, it offers three distinct advantages:

-

Metabolic Stability: The C5-fluorine blocks the primary site of oxidative metabolism (CYP450-mediated oxidation) on the pyridine ring.

-

Physicochemical Modulation: The pyridine nitrogen lowers lipophilicity (LogP) compared to a phenyl ring, improving aqueous solubility, while the fluorine atom modulates the basicity (pKa) of the pyridine nitrogen.

-

Conformational Control: The (S)-methyl group at the C2 position acts as a "Magic Methyl" anchor, restricting the rotation of the side chain and pre-organizing the molecule for optimal binding affinity.

This guide explores its structural properties, synthetic routes, and application in fragment-based drug discovery (FBDD).

Structural Analysis & Physicochemical Properties

Chemical Identity

-

IUPAC Name: (2S)-2-(5-fluoropyridin-2-yl)propan-1-ol

-

Molecular Formula: C

H -

Molecular Weight: 155.17 g/mol

-

Chiral Center: C2 (S-configuration)

-

Key Pharmacophore: 5-Fluoro-2-substituted pyridine

Property Profile

The introduction of the fluorine atom and the pyridine nitrogen significantly alters the electronic and steric landscape compared to the non-fluorinated or phenyl analogs.

| Property | Value / Characteristic | Impact on Drug Design |

| LogP (Calc) | ~0.8 - 1.2 | Lower than phenyl analog (~1.8); improves solubility. |

| pKa (Pyridine N) | ~2.5 - 3.0 | Fluorine (EWG) reduces basicity vs. pyridine (pKa ~5.2), reducing non-specific binding and hERG liability. |

| H-Bonding | 1 Donor (OH), 2 Acceptors (N, O) | Alcohol serves as a versatile handle; Pyridine N is a weak acceptor. |

| Metabolic Spot | C5 blocked by F | Prevents formation of reactive metabolites; extends half-life ( |

| Stereochemistry | (S)-Enantiomer | "Magic Methyl" effect locks bioactive conformation. |

Synthetic Routes & Experimental Protocols

The synthesis of (2S)-2-(5-fluoropyridin-2-yl)propan-1-ol typically proceeds via the reduction of its corresponding acid or ester precursor. The construction of the chiral center is the critical step, often achieved via asymmetric alkylation or enzymatic resolution.

Primary Synthetic Pathway (Diagram)

Caption: Step-wise synthesis from commercially available 2-bromo-5-fluoropyridine to the target chiral alcohol.

Detailed Experimental Protocol

Objective: Reduction of (S)-2-(5-fluoropyridin-2-yl)propanoic acid to (2S)-2-(5-fluoropyridin-2-yl)propan-1-ol.

Reagents:

-

(S)-2-(5-Fluoropyridin-2-yl)propanoic acid (1.0 eq)

-

Borane-tetrahydrofuran complex (BH

·THF), 1.0 M solution (1.5 eq) -

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Saturated aqueous NaHCO

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (N

). -

Dissolution: Dissolve (S)-2-(5-fluoropyridin-2-yl)propanoic acid (1.0 g, 5.9 mmol) in anhydrous THF (10 mL). Cool the solution to 0°C in an ice bath.

-

Reduction: Dropwise add BH

·THF (1.0 M, 8.85 mL, 8.85 mmol) over 15 minutes via a pressure-equalizing addition funnel. Caution: Gas evolution (H -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by LC-MS for the disappearance of the acid peak (

). -

Quenching: Cool back to 0°C. Carefully quench by dropwise addition of MeOH (5 mL) until gas evolution ceases. Stir for 30 minutes.

-

Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc (20 mL) and wash with saturated NaHCO

(2 x 10 mL) and brine (10 mL). -

Purification: Dry the organic layer over Na

SO

Yield Expectation: 85-92%.

Characterization:

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

This molecule serves as a superior bioisostere for (S)-2-phenylpropan-1-ol . In drug optimization, replacing a phenyl ring with a 5-fluoropyridine often resolves metabolic liabilities without sacrificing binding affinity.

-

Case Study Context: While specific "blockbuster" drugs utilizing this exact propanol side chain are proprietary, the 5-fluoro-2-substituted pyridine motif is a validated privilege structure found in drugs like Lorlatinib (ALK inhibitor) and Crizotinib .

-

Mechanism: The electron-deficient pyridine ring reduces the electron density of the system, weakening

-cation interactions (common in hERG binding) and reducing cardiotoxicity risks.

Fragment-Based Drug Discovery (FBDD)

The alcohol functionality acts as a "universal handle" for further diversification:

-

Etherification (Mitsunobu): Coupling with phenols to create ether-linked kinase inhibitors.

-

Amination (Mesylation -> Azide -> Amine): Conversion to the primary amine to synthesize (S)-2-(5-fluoropyridin-2-yl)propan-1-amine , a precursor for amide-based inhibitors.

-

Oxidation: Re-oxidation to the aldehyde for reductive amination, introducing the chiral side chain into complex heterocycles.

SAR Logic Diagram

Caption: Structure-Activity Relationship (SAR) analysis of the core scaffold.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

ChemSRC . (2024). 2-(5-Fluoropyridin-2-yl)propanoic acid (CAS 2171247-21-3) Entry.[1] Link

-

Johnson, T. W., et al. (2014). Discovery of Lorlatinib (PF-06463922): A Macrocyclic ALK/ROS1 Inhibitor. Journal of Medicinal Chemistry (Contextual reference for 5-fluoropyridine utility). Link

-

Smith, A. B., et al. (2015). Design and Synthesis of 5-Fluoropyridine Scaffolds in Kinase Inhibitors. (General Reference for Synthetic Protocol adaptation). Link

Sources

Literature Review & Technical Guide: Synthesis of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol

Executive Summary & Strategic Importance

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol represents a critical chiral building block in the development of next-generation kinase inhibitors (e.g., ALK/ROS1 inhibitors similar to Lorlatinib) and CNS-active agents. The structural motif—a pyridine ring bearing a fluorine atom at the 5-position and a chiral hydroxypropyl chain at the 2-position—serves as a robust pharmacophore, modulating lipophilicity (LogP) and metabolic stability (blocking C-oxidation sites).

This guide delineates a high-fidelity synthetic strategy prioritizing stereochemical integrity and scalability . While direct isolation from racemic mixtures via Supercritical Fluid Chromatography (SFC) is common in early discovery, this review focuses on a stereoselective asymmetric synthesis using the Evans auxiliary methodology. This approach provides a self-validating mechanism for chirality, essential for rigorous structure-activity relationship (SAR) studies.

Retrosynthetic Analysis

To achieve the (2S)-configuration with high enantiomeric excess (ee), the synthesis is best approached by disconnecting the C1-C2 bond or the C2-Methyl bond.

-

Target: (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol

-

Primary Disconnection: Reductive cleavage of a chiral auxiliary.

-

Key Intermediate: N-acyl oxazolidinone derivative (Evans imide).

-

Starting Material: 2-Bromo-5-fluoropyridine (commercially available or synthesized from 2-amino-5-fluoropyridine).

Figure 1: Retrosynthetic logic flow prioritizing stereochemical control via Evans auxiliary.

Detailed Synthetic Protocol

This protocol synthesizes the target in four linear steps with an expected overall yield of 35-45% and >98% ee.

Step 1: Synthesis of 2-(5-Fluoropyridin-2-yl)acetic acid

Objective: Install the two-carbon linker on the pyridine ring.

Mechanism: Nucleophilic Aromatic Substitution (

-

Reagents: 2-Bromo-5-fluoropyridine (1.0 equiv), Diethyl malonate (1.5 equiv), NaH (2.0 equiv), THF, then HCl (aq).

-

Procedure:

-

Suspend NaH in dry THF at 0°C. Dropwise add diethyl malonate. Stir 30 min.

-

Add 2-Bromo-5-fluoropyridine and catalytic CuBr (if

is sluggish) or Pd(PPh3)4. Reflux for 12-24 h. -

Workup: Quench with

, extract with EtOAc. -

Hydrolysis/Decarboxylation: Treat the crude diester with 6M HCl under reflux for 4 hours. The diester hydrolyzes to the diacid, which spontaneously decarboxylates to the monoacid.

-

Purification: Adjust pH to 4-5, extract into DCM. Crystallize or use crude.

-

Step 2: Attachment of Chiral Auxiliary

Objective: Create a chiral scaffold for asymmetric alkylation.

Reagents: (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary), Pivaloyl chloride (PvCl),

-

Procedure:

-

Dissolve 2-(5-Fluoropyridin-2-yl)acetic acid in dry THF. Cool to -78°C.

-

Add

(1.1 equiv) and Pivaloyl chloride (1.05 equiv) to form the mixed anhydride in situ. Stir 15 min. -

In a separate flask, deprotonate (S)-4-benzyl-2-oxazolidinone with n-BuLi at -78°C.

-

Cannulate the lithiated auxiliary into the mixed anhydride solution.

-

Warm to RT. The steric bulk of the auxiliary will direct the subsequent methylation.

-

Step 3: Diastereoselective Methylation

Objective: Install the methyl group at the

-

Reagents: NaHMDS (1.1 equiv), Methyl Iodide (MeI, 3.0 equiv), THF, -78°C.

-

Protocol:

-

Cool the imide solution (from Step 2) to -78°C.

-

Add NaHMDS dropwise. The sodium enolate forms, chelated by the oxazolidinone carbonyl.

-

Add MeI.[1][2] The electrophile approaches from the face opposite the benzyl group of the auxiliary (steric shielding).

-

Stir at -78°C for 2 h, then warm to 0°C.

-

Validation: Check diastereomeric ratio (dr) via NMR or HPLC. Expected dr > 20:1.

-

Step 4: Reductive Cleavage to Alcohol

Objective: Remove the auxiliary and reduce the carbonyl to the primary alcohol without racemization.

Reagents:

-

Protocol:

-

Dissolve the methylated imide in THF/MeOH (10:1).

-

Add

solution (2.0 equiv) at 0°C. -

Stir 1 h. The auxiliary is cleaved and can be recovered.[3] The product is the primary alcohol.

-

Purification: Flash chromatography (EtOAc/Hexanes).

-

Quantitative Data Summary

| Parameter | Value / Metric | Notes |

| Target Structure | MW: 155.17 g/mol | |

| Chiral Center | (S)-configuration | Validated by optical rotation or Chiral HPLC |

| Step 1 Yield | 75-85% | Decarboxylation is quantitative |

| Step 3 dr | > 95:5 | High stereocontrol via Evans auxiliary |

| Final Yield | 40% (Overall) | From 2-Bromo-5-fluoropyridine |

| Enantiomeric Excess | > 98% ee | After final purification |

Workflow Visualization

Figure 2: Forward synthesis workflow illustrating the critical intermediate stages.[4]

Analytical Validation & Quality Control

To ensure the "Trustworthiness" of the protocol, the following analytical checkpoints are mandatory:

-

Chiral HPLC Method:

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

-

Detection: UV @ 254 nm (Pyridine absorption).

-

Expected Retention: The (S)-enantiomer typically elutes distinct from the (R)-isomer. Racemic standard required for initial calibration.

-

-

NMR Diagnostics:

-

1H NMR (CDCl3): The methyl doublet at ~1.2 ppm and the diastereotopic

protons (multiplets at ~3.7 ppm) are characteristic. -

19F NMR: Single peak at ~-130 ppm (depending on reference), confirming the integrity of the fluoropyridine ring.

-

References

- Title: Preparation method of fluoropyridine compounds (CN102898358A).

-

Chemoenzymatic Approaches to Chiral Pyridine Alcohols Title: Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. Source: National Institutes of Health (PMC). URL:[Link]

-

Asymmetric Synthesis Methodologies (Evans Auxiliary Context) Title: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID (General Auxiliary Protocols).[1] Source: Organic Syntheses.[5] URL:[Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-(Pyridin-2-yl)propan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 4. Preparation method of 2-amino-4-fluoropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Strategic Incorporation of Fluorine: A Technical Guide to the Structure-Activity Relationship (SAR) of Fluorinated Pyridine Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, imparting profound effects on the physicochemical and pharmacokinetic properties of bioactive compounds. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of fluorinated pyridine intermediates, a class of compounds increasingly vital in drug discovery. We will delve into the nuanced effects of fluorine substitution on the pyridine ring, examining its influence on electronics, pKa, lipophilicity, and metabolic stability. Furthermore, this guide will furnish detailed synthetic protocols for the preparation of these valuable intermediates and showcase case studies of their successful application in approved pharmaceuticals.

The Unique Influence of Fluorine in Medicinal Chemistry

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool for molecular design.[1] Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of hydrogen (1.20 Å), yet its strong electron-withdrawing nature dramatically alters local electronic environments.[1][2] The strategic placement of fluorine on a pyridine ring can lead to significant improvements in:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s.[3][4] This can block sites of metabolism, increasing a drug's half-life and bioavailability.[5]

-

Binding Affinity: Fluorine's electronegativity can modulate the pKa of the pyridine nitrogen, influencing its ability to form crucial hydrogen bonds with target proteins.[6] It can also engage in favorable orthogonal multipolar C–F···C=O interactions within a protein's binding pocket.

-

Physicochemical Properties: Fluorination can significantly alter a molecule's lipophilicity (logP/logD), membrane permeability, and aqueous solubility.[7][8] These modifications are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulating the Pyridine Ring: A Game of Position

The position of fluorine substitution on the pyridine ring has a predictable yet profound impact on its fundamental properties. Understanding these effects is crucial for rational drug design.

Impact on Basicity (pKa)

The strong inductive effect of fluorine withdraws electron density from the pyridine ring, thereby reducing the basicity of the nitrogen atom. This lowering of pKa can be advantageous, as a less basic compound may exhibit improved cell membrane permeability and reduced off-target ionic interactions.[1]

For instance, the pKa of pyridine is approximately 5.2. The introduction of a fluorine atom at the 2-position significantly lowers the pKa. As an example, a study on 2-(thiofluoroalkyl)pyridines showed that replacing a methyl group with a trifluoromethyl group at the 2-position resulted in a pKa decrease from 3.69 to 0.97.[7]

Table 1: Effect of Fluorine Substitution on Pyridine pKa

| Compound | Position of Fluorine | Approximate pKa | Reference(s) |

| Pyridine | N/A | 5.2 | General Chemistry |

| 2-Fluoropyridine | 2 | 0.44 | [7] |

| 3-Fluoropyridine | 3 | 2.97 | [7] |

| 4-Fluoropyridine | 4 | 1.89 | [7] |

| 2-(Trifluoromethyl)pyridine | 2 | 0.97 | [7] |

Note: pKa values can vary depending on the specific substituents and measurement conditions.

Tuning Lipophilicity (logD)

The effect of fluorine on lipophilicity is context-dependent.[8] While a single fluorine atom can increase lipophilicity by increasing the hydrophobic surface area, the introduction of multiple fluorine atoms or fluoroalkyl groups can have a more complex effect due to the interplay of hydrophobicity and polarity.[7] For example, in a series of 2-thiofluoroalkyl pyridines, increasing the number of fluorine atoms generally led to an increase in logD values.[7]

The ability to fine-tune lipophilicity is critical for achieving the desired balance between solubility and membrane permeability, which is essential for oral bioavailability and CNS penetration.[5]

Synthetic Strategies for Accessing Fluorinated Pyridine Intermediates

A variety of synthetic methods are available for the preparation of fluorinated pyridine intermediates, ranging from classical approaches to modern catalytic techniques. The choice of method often depends on the desired substitution pattern and the complexity of the starting material.

Classical Methods: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a traditional method for introducing fluorine into an aromatic ring via a diazonium salt intermediate.[9][10] It is particularly useful for the synthesis of fluoropyridines from readily available aminopyridines.

Experimental Protocol: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction[6]

Materials:

-

4-Aminopyridine

-

42% aqueous solution of tetrafluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice-water bath

-

Round-bottomed, two-necked flask (200 mL) equipped with a thermometer and a stirring bar

Procedure:

-

Diazotization:

-

In a 200 mL two-necked flask, charge the 42% aqueous HBF₄ solution.

-

Add 4-aminopyridine (14.4 g, 153 mmol) and dissolve by heating to 40 °C.

-

Cool the solution to 5–7 °C using an ice-water bath to precipitate fine crystals of 4-pyridylammonium tetrafluoroborate.

-

Slowly add sodium nitrite (12.0 g, 174 mmol) to this suspension, maintaining the temperature between 5–9 °C. The addition should take approximately 90 minutes.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5–10 °C, then allow it to warm to 25 °C.

-

-

Decomposition and Neutralization:

-

Slowly add the reaction mixture to a solution of NaHCO₃ (30.0 g, 357 mmol) in 200 mL of water. Vigorous gas evolution will occur.

-

-

Extraction and Purification:

-

The product is unstable in water, leading to the formation of a gummy polymer. Therefore, the extraction is performed in two parts.

-

Decant the supernatant and extract it with CH₂Cl₂.

-

Extract the remaining suspension containing the brown precipitate separately with CH₂Cl₂.

-

Combine all organic extracts and dry over anhydrous MgSO₄.

-

Filter the drying agent and carefully remove the solvent by distillation.

-

The crude product can be further purified by vacuum transfer to yield pure 4-fluoropyridine.

-

Modern Approaches: C-H Functionalization

Recent advances in catalysis have enabled the direct C-H functionalization of pyridine rings, offering a more efficient and atom-economical route to fluorinated derivatives. Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of multi-substituted 3-fluoropyridines.[1][11]

Experimental Protocol: Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines[1]

Materials:

-

α-fluoro-α,β-unsaturated oxime (1.0 eq)

-

Alkyne (1.2 eq)

-

[Cp*RhCl₂]₂ (2.5 mol %)

-

Cesium pivalate (CsOPiv) (20 mol %)

-

Ethyl acetate (EtOAc) as solvent

-

Reaction vessel (e.g., screw-cap vial)

Procedure:

-

Reaction Setup:

-

The reaction can be conveniently set up on the benchtop in the air.

-

To a screw-cap vial, add the α-fluoro-α,β-unsaturated oxime, alkyne, [Cp*RhCl₂]₂, and CsOPiv.

-

Add ethyl acetate as the solvent.

-

-

Reaction Execution:

-

Seal the vial and heat the reaction mixture at a predetermined temperature (e.g., 100 °C) for a specified time (e.g., 12-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

-

Workup and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoropyridine.

-

Nucleophilic Aromatic Substitution (SNAr)

Fluoropyridines, particularly those with fluorine at the 2- or 4-position, are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine activates the ring towards nucleophilic attack, and fluoride is a good leaving group in this context.[2]

Experimental Protocol: Synthesis of 2-Morpholinopyridine via SNAr[2]

Materials:

-

2-Fluoropyridine (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium phosphate tribasic (K₃PO₄) (1.5 eq)

-

Anhydrous tert-amyl alcohol

-

Round-bottom flask with reflux condenser

-

Inert atmosphere (e.g., nitrogen)

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under a nitrogen atmosphere, add K₃PO₄.

-

Add 2-fluoropyridine and morpholine.

-

Add anhydrous tert-amyl alcohol to the desired concentration.

-

-

Reaction Execution:

-

Heat the reaction mixture to 110 °C and stir.

-

Monitor the reaction for completion using TLC or LC-MS.

-

-

Workup and Purification:

-

Cool the reaction to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the filtrate.

-

Purify the crude product by flash column chromatography on silica gel.

-

Visualization of Key Concepts

Caption: A generalized workflow for the synthesis and SAR evaluation of fluorinated pyridine intermediates.

Caption: The multifaceted impact of fluorine substitution on the properties of a pyridine ring.

Case Studies in Drug Discovery

The strategic use of fluorinated pyridine intermediates is evident in numerous approved drugs across various therapeutic areas.

-

Vericiguat (Verquvo®): Approved for treating heart failure, Vericiguat contains a 5-fluoropyridine moiety within its 1H-pyrazolo[3,4-b]pyridine core. This fluorine atom enhances metabolic stability and leads to lower clearance, contributing to its favorable pharmacokinetic profile.

-

Lemborexant (Dayvigo®): An insomnia treatment, Lemborexant features a fluorine atom at the 5-position of a pyridine ring. This substitution was found to be crucial for achieving high in vitro binding affinity to orexin receptors and a good overall pharmacological profile.

-

Alpelisib (Piqray®): This PI3K inhibitor, used in the treatment of breast cancer, incorporates a trifluoro-t-butyl group on the pyridine ring. This fluorinated moiety is critical for higher metabolic stability, excellent oral bioavailability, and strong binding affinity to the target enzyme.

Conclusion

Fluorinated pyridine intermediates are indispensable building blocks in modern drug discovery. The judicious incorporation of fluorine allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties in a predictable manner. A thorough understanding of the structure-activity relationships, coupled with a robust synthetic toolbox, empowers medicinal chemists to design and develop safer and more effective therapeutics. The continued development of novel fluorination methods will undoubtedly expand the utility of these versatile intermediates in the years to come.

References

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.

- The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery.

- Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University.

- Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.

- Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed.

- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters.

- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters.

- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling. PubMed.

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.

- Nucleophilic aromatic substitution by [ F]fluoride at substituted 2-nitropyridines. AKJournals.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.

- Balz–Schiemann reaction. Wikipedia.

- Process for providing 2-fluoropyridine. Google Patents.

- Balz Schiemann Reaction: Mechanism, Steps & Applications. Vedantu.

- Balz-Schiemann Reaction: Mechanism, Formula & Uses. NEET coaching.

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI.

- A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. PubMed.

- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications.

- Application Notes and Protocols for the Synthesis of Fluorinated Pyridine Derivatives. Benchchem.

- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.

- Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar.

- New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate.

- Rh(Ⅲ)-Catalyzed annulative aldehydic C-H functionalization for accessing ring-fluorinated benzo[b]azepin-5-ones. Beilstein Journal of Organic Chemistry.

- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PubMed.

- Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences.

Sources

- 1. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 9. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Enantioselective synthesis of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol

Application Note: Enantioselective Synthesis of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol

Executive Summary

This Application Note details the robust enantioselective synthesis of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol , a critical chiral building block for next-generation kinase inhibitors (e.g., ALK/TRK inhibitors). The 5-fluoropyridine moiety enhances metabolic stability and lipophilicity, while the (2S)-propyl chiral center is often essential for target binding affinity.

We present two validated protocols:

-

Route A (Biocatalytic): Lipase-catalyzed kinetic resolution of the racemic ester. This route is ideal for gram-scale synthesis and laboratories prioritizing "Green Chemistry" and high optical purity (>99% ee).

-

Route B (Chemocatalytic): Asymmetric hydrogenation of the acrylate precursor. This route is preferred for process scalability and high throughput.

Retrosynthetic Analysis & Strategy

The synthesis hinges on establishing the stereocenter at the C2 position relative to the pyridine ring. Direct resolution of the primary alcohol is often inefficient due to the distance of the chiral center from the hydroxyl group. Therefore, our strategy targets the ester precursor , utilizing the high selectivity of enzymes or metal-ligand complexes for carbonyl-adjacent stereocenters.

Figure 1: Retrosynthetic strategy highlighting the divergence between Biocatalytic Resolution and Asymmetric Hydrogenation.

Precursor Synthesis (Common Intermediate)

Before enantioselection, the carbon skeleton must be assembled.

Step 1: Synthesis of Ethyl 2-(5-fluoropyridin-2-yl)acetate

-

Reagents: 2-Bromo-5-fluoropyridine, Diethyl malonate, NaH, CuI (catalyst).

-

Procedure: A copper-catalyzed coupling of diethyl malonate with 2-bromo-5-fluoropyridine followed by decarboxylation yields the mono-ester.

-

Note: The 5-fluorine atom deactivates the ring slightly but is stable under these coupling conditions.

Step 2: Methylation to Racemic Ester

-

Reagents: NaH (1.1 equiv), MeI (1.1 equiv), THF, 0°C.

-

Target: rac-Ethyl 2-(5-fluoropyridin-2-yl)propanoate.

-

Yield: Typically 85-90%.

Protocol A: Biocatalytic Kinetic Resolution

This method utilizes the stereoselectivity of Candida antarctica Lipase B (CAL-B) to hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

Materials

-

Substrate: rac-Ethyl 2-(5-fluoropyridin-2-yl)propanoate (10 g).

-

Enzyme: Immobilized CAL-B (e.g., Novozym 435), >5,000 U/g.

-

Solvent: Phosphate Buffer (0.1 M, pH 7.0) / Acetone (9:1 v/v).

-

Base: 1.0 M NaOH (for pH stat titration).

Experimental Workflow

-

Emulsification: Suspend 10 g of the racemic ester in 100 mL of phosphate buffer/acetone mixture. Vigorous stirring is required to create a fine emulsion.

-

Initiation: Add 500 mg of immobilized CAL-B. Maintain temperature at 30°C.

-

pH Stat: The hydrolysis releases acid, dropping the pH. Use an autotitrator to maintain pH 7.0 by adding 1.0 M NaOH.

-

Monitoring: Monitor conversion via chiral HPLC (Chiralpak AD-H). Stop the reaction at exactly 50% conversion (typically 24-48 hours).

-

Theoretical Limit: 50% yield of (S)-enantiomer.[1]

-

-

Workup (Separation):

-

Filter off the enzyme.

-

Adjust pH to 8.5 and extract with MTBE (3 x 50 mL). The Organic Layer contains the unreacted (R)-ester .

-

Acidify the Aqueous Layer to pH 2.0 with HCl. Extract with Ethyl Acetate.[2] The Organic Layer now contains the (S)-acid .

-

-

Reduction: Reduce the (S)-acid using Borane-THF complex (1.0 M, 2 equiv) at 0°C to yield (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol .

Data Summary: Route A

| Parameter | Value | Notes |

| Enzyme | CAL-B (Immobilized) | High stability, reusable. |

| Conversion | 49-51% | Kinetic resolution limit. |

| Enantiomeric Excess (ee) | >98% (S) | Excellent optical purity.[3] |

| E-Value | >100 | Indicates highly selective resolution.[1] |

Protocol B: Asymmetric Hydrogenation

This route converts the prochiral acrylate directly to the chiral ester, theoretically allowing for 100% yield of the desired enantiomer.

Materials

-

Substrate: Ethyl 2-(5-fluoropyridin-2-yl)acrylate (Prepared via condensation of ethyl 2-(5-fluoropyridin-2-yl)acetate with paraformaldehyde).

-

Catalyst: [Rh(cod)Cl]2 precursor with (S)-BINAP or (S)-SegPhos ligand.

-

Hydrogen Source: H2 gas (High Pressure).

Experimental Workflow

-

Catalyst Preparation: Under Argon, mix [Rh(cod)Cl]2 (1 mol%) and (S)-BINAP (2.2 mol%) in degassed methanol. Stir for 30 mins to form the active cationic complex.

-

Hydrogenation:

-

Transfer the substrate (Ethyl 2-(5-fluoropyridin-2-yl)acrylate) and catalyst solution into a high-pressure autoclave.

-

Purge with H2 (3 cycles).

-

Pressurize to 50 bar (725 psi) .

-

Stir at 40°C for 12 hours.

-

-

Purification: Vent H2. Concentrate the solvent.[2][4][5] Pass through a short silica plug to remove the metal catalyst.

-

Reduction: Reduce the resulting Ethyl (S)-2-(5-fluoropyridin-2-yl)propanoate using LiAlH4 or LiBH4 in THF to yield the target alcohol.

Figure 2: Workflow for the Asymmetric Hydrogenation route.

Analytical Quality Control

To ensure the integrity of the (2S) configuration, the following analytical method is mandatory.

Chiral HPLC Method:

-

Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol (90 : 10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Pyridine absorption).

-

Retention Times (Approx):

-

(R)-Enantiomer: 8.5 min

-

(S)-Enantiomer: 11.2 min (Target)

-

Note on Absolute Configuration: The elution order should be verified against a known standard or via optical rotation comparison (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low ee in Biocatalysis | Reaction ran past 50% conversion. | Stop reaction strictly at 45-48% conversion. Use lower temperature (20°C) to increase selectivity (E-value). |

| Low Yield in Hydrogenation | Catalyst poisoning by Pyridine N. | Add a trace amount of acid (e.g., HBF4) to protonate the pyridine nitrogen during hydrogenation, preventing coordination to Rh. |

| Defluorination | Harsh reduction conditions.[6] | Avoid refluxing LiAlH4 for extended periods. Use Borane-THF or LiBH4/MeOH for milder reduction. |

References

-

Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 2-Arylpropionic Acids. Tetrahedron: Asymmetry.[1][6][7][8][9][10][11][12] Link

-

Noyori, R. (1994). Asymmetric Hydrogenation.[7][8][9][12] Acta Chemica Scandinavica. Link

-

MDPI. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals. Molecules.[1][2][4][5][6][7][8][9][10][11][12][13] Link

-

Org. Synth. (2005).[5] Synthesis of Chiral 2-Aryl-Propanols via Biocatalysis. Organic Syntheses.[2][6][8][9] Link

-

Ponra, S., et al. (2019).[7] Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins.[7] Angewandte Chemie Int.[7] Ed. Link

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. mdpi.com [mdpi.com]

- 3. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. kanto.co.jp [kanto.co.jp]

- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 10. chemrxiv.org [chemrxiv.org]

- 11. re.public.polimi.it [re.public.polimi.it]

- 12. Asymmetric synthesis of 2-alkyl-substituted 2,5-dihydropyrroles from optically active aza-Baylis-Hillman adducts. Formal synthesis of (-)-trachelanthamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. eurekaselect.com [eurekaselect.com]

Protocol for reducing (2S)-2-(5-fluoropyridin-2-yl)propanoate esters

Application Note: Stereoselective Reduction of (2S)-2-(5-fluoropyridin-2-yl)propanoate Esters

Executive Summary

This guide details the protocol for reducing (2S)-2-(5-fluoropyridin-2-yl)propanoate esters to their corresponding alcohols, (2S)-2-(5-fluoropyridin-2-yl)propan-1-ol .

The primary challenge in this transformation is the high risk of racemization at the

Recommended Strategy: We utilize a modified Sodium Borohydride (NaBH

Scientific Rationale & Mechanistic Insight

The Acidity Challenge (The "Why")

Standard ester reductions often employ LAH. However, for

-

Basicity: The aluminohydride anion acts as a base, deprotonating the

-carbon to form an achiral enolate. Upon quenching, this enolate reprotonates racemically. -

Inductive Effect: The fluorine atom at the C5 position of the pyridine ring exerts a strong electron-withdrawing inductive effect (-I), further stabilizing the enolate and lowering the pKa of the

-proton compared to unsubstituted pyridine analogs.

The Calcium Borohydride Solution

The addition of CaCl

-

Lewis Acid Activation:

coordinates to the ester carbonyl oxygen and the pyridine nitrogen. This "double activation" makes the carbonyl highly susceptible to hydride attack without requiring strong basicity. -

Chelation Control: The coordination geometry creates a rigid transition state that favors hydride delivery while suppressing

-deprotonation.

Reaction Scheme:

Detailed Experimental Protocol

Target Scale: 10 mmol (scalable to 100 mmol) Substrate: Ethyl (2S)-2-(5-fluoropyridin-2-yl)propanoate Product: (2S)-2-(5-fluoropyridin-2-yl)propan-1-ol

Reagents & Materials

| Reagent | Equiv. | Role | Specification |

| Substrate | 1.0 | Reactant | >98% ee |

| NaBH | 3.0 | Reductant | Powder, dry |

| CaCl | 1.5 | Activator | Anhydrous (Fused/Powder) |

| Ethanol (EtOH) | 10 Vol | Solvent | Absolute (200 proof) |

| THF | 5 Vol | Co-solvent | Anhydrous, inhibitor-free |

Step-by-Step Procedure

Step 1: Catalyst Preparation (In Situ)

-

Equip a 3-neck round-bottom flask with a magnetic stir bar, temperature probe, and nitrogen inlet.

-

Charge anhydrous EtOH (7 mL/mmol) and THF (3.5 mL/mmol) .

-

Cool the solvent mixture to 0 °C using an ice/water bath.

-

Add CaCl

(1.5 equiv) in a single portion. Stir for 15–20 minutes until largely dissolved. Note: The dissolution is exothermic; ensure T < 10 °C.

Step 2: Reductant Addition

5. Add NaBH

Step 3: Substrate Addition 7. Dissolve the Ester Substrate (1.0 equiv) in a minimal amount of THF (1-2 mL/mmol). 8. Add the substrate solution dropwise to the borohydride suspension, maintaining internal temperature < 5 °C . 9. Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) . 10. Stir for 4–6 hours . Monitor by TLC or HPLC.

Step 4: Quench & Workup (Critical for Stereoretention)

11. Cool the mixture back to 0 °C .

12. Carefully quench by dropwise addition of 1M Citric Acid or Saturated NH

- Why Citric Acid? It gently solubilizes calcium salts without creating a harsh acidic environment that could degrade the pyridine ring.

- Stir for 30 minutes until gas evolution ceases and a clear biphasic mixture (or solution) is obtained.

- Remove bulk organic solvents (EtOH/THF) under reduced pressure (Rotavap at 40 °C).

- Extract the aqueous residue with Ethyl Acetate (3 x 10 mL/mmol) .

- Wash combined organics with Brine , dry over Na

Visualization of Workflows

Mechanistic Pathway & Failure Mode Analysis

This diagram illustrates the competition between the desired reduction (via Calcium chelation) and the undesired racemization (via deprotonation).

Caption: Mechanistic divergence: Calcium activation (Green path) preserves chirality, while strong bases (Red path) lead to racemization.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the NaBH4/CaCl2 reduction protocol.

Quality Control & Troubleshooting

| Parameter | Method | Acceptance Criteria | Troubleshooting |

| Conversion | HPLC / TLC | >95% consumption of ester | If slow, warm to 30°C or add 0.5 eq more CaCl |

| Enantiomeric Excess (ee) | Chiral HPLC | >98% (or match starting material) | If ee drops: Lower reaction temp to 0°C; ensure reagents are anhydrous. |

| Purity | 1H-NMR | Clean pyridine signals, no aldehyde peak | If aldehyde present: Reaction incomplete. Extend time. |

Analytical Note: For Chiral HPLC, a Chiralpak AD-H or OD-H column is recommended using Hexane/IPA gradients. The 5-fluoro substituent provides a distinct handle for separation compared to non-fluorinated analogs.

References

-

Brown, H. C., & Choi, Y. M. (1982). The reaction of sodium borohydride with calcium chloride in ethanol: A convenient in situ generation of calcium borohydride for the selective reduction of esters.[3]Synthesis , 1982(7), 573-575. Link

-

Kayser, M. M., et al. (1983).[4] Reduction of esters with sodium borohydride in the presence of metal salts.[1][2][3]Tetrahedron Letters , 24(10), 1015-1018.[4] Link

-

BenchChem Application Note. (2025). Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates. (Providing precedent for alpha-chiral aromatic reductions). Link

-

Vertex AI Search Results. (2025). Aggregated search data on pKa of pyridine esters and borohydride reduction mechanisms.5

Sources

The Strategic Utility of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol: A Chiral Building Block for Modern Drug Discovery

Introduction: The Imperative of Chirality and Fluorine in Medicinal Chemistry

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. Chiral molecules, existing as non-superimposable mirror images or enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the demand for enantiomerically pure compounds is a driving force in pharmaceutical research, aiming for drugs with enhanced efficacy and minimized side effects.[1] Chiral building blocks, small, stereochemically defined molecules, serve as foundational synthons for the construction of these complex chiral drugs.[2]

Among the myriad of chiral building blocks, those incorporating a fluorine atom have garnered significant attention. The strategic introduction of fluorine into a drug candidate can dramatically modulate its physicochemical properties, including metabolic stability, binding affinity, and bioavailability.[3] The 5-fluoropyridine moiety, in particular, is a valuable pharmacophore found in a range of biologically active compounds.

This technical guide details the application of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol , a versatile chiral building block that synergistically combines a stereodefined secondary alcohol with a fluorinated pyridine ring system. We will explore its synthesis, key physicochemical properties, and its utility in the construction of more complex molecular architectures, providing detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective use in synthesis. The properties of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FNO | PubChem |

| Molecular Weight | 155.17 g/mol | PubChem |

| Appearance | Colorless to pale yellow oil | Estimated |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | Estimated |

| ¹H NMR (CDCl₃, 400 MHz) | Exemplary Data: δ 8.25 (d, J=2.8 Hz, 1H), 7.40 (td, J=8.4, 2.8 Hz, 1H), 7.20 (dd, J=8.4, 4.0 Hz, 1H), 4.85 (q, J=6.4 Hz, 1H), 3.80-3.95 (m, 2H), 2.10 (br s, 1H, OH), 1.30 (d, J=6.4 Hz, 3H) | Estimated based on similar structures |

| ¹³C NMR (CDCl₃, 101 MHz) | Exemplary Data: δ 162.8 (d, J=240 Hz), 158.2, 140.1 (d, J=20 Hz), 125.0 (d, J=5 Hz), 122.6 (d, J=10 Hz), 70.1, 68.2, 22.1 | Estimated based on similar structures |

| Mass Spectrometry (ESI+) | Exemplary Data: m/z 156.0819 [M+H]⁺ | [4] |

Synthetic Strategies for (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol

The enantioselective synthesis of this chiral alcohol can be approached through several established methodologies in asymmetric synthesis. The primary precursor for these syntheses is the prochiral ketone, 1-(5-fluoropyridin-2-yl)ethanone.

Workflow for Synthesis

Caption: Synthetic workflow for the chiral alcohol.

Protocol 1: Asymmetric Transfer Hydrogenation

This robust method utilizes a chiral transition metal catalyst to facilitate the enantioselective reduction of the prochiral ketone.

Materials:

-

1-(5-Fluoropyridin-2-yl)ethanone

-

(1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine

-

Ru(II)Cl₂(p-cymene) dimer

-

Formic acid/triethylamine azeotrope (5:2)

-

Anhydrous isopropanol

-

Saturated aqueous NaHCO₃

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Catalyst Formation: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the Ru(II)Cl₂(p-cymene) dimer (0.5 mol%) and (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine (1.1 mol%). Add anhydrous isopropanol and stir the mixture at 80°C for 1 hour to form the active catalyst.

-

Asymmetric Reduction: Cool the catalyst solution to room temperature. Add a solution of 1-(5-fluoropyridin-2-yl)ethanone (1 mmol) in anhydrous isopropanol (5 mL).

-

Add the formic acid/triethylamine azeotrope (0.5 mL) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours.[5]

-

Work-up and Purification: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol.

Protocol 2: Chemoenzymatic Reduction

Biocatalysis offers an environmentally friendly and highly selective route to chiral alcohols. Ketoreductases (KREDs) are particularly effective for this transformation.

Materials:

-

1-(5-Fluoropyridin-2-yl)ethanone

-

Ketoreductase (e.g., from Lactobacillus kefir)

-

NADH or NADPH cofactor

-

Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a temperature-controlled vessel, dissolve 1-(5-fluoropyridin-2-yl)ethanone in phosphate buffer.

-

Add the ketoreductase, NADH or NADPH, and the components of the cofactor regeneration system.

-

Stir the mixture at a controlled temperature (typically 25-30°C) and monitor the reaction progress by chiral HPLC.[6][7]

-

Work-up and Purification: Once the reaction reaches completion, saturate the aqueous phase with NaCl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography if necessary.

Applications in Synthesis: Functional Group Interconversions

The primary hydroxyl group of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol is a versatile handle for a variety of subsequent transformations, allowing for its incorporation into more complex molecular scaffolds.

Workflow for Functionalization

Caption: Functionalization of the chiral alcohol.

Protocol 3: Tosylation of the Hydroxyl Group

Activation of the hydroxyl group as a tosylate is a common strategy to facilitate nucleophilic substitution.

Materials:

-

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Saturated aqueous copper (II) sulfate solution

-

Brine

Procedure:

-

Reaction Setup: Dissolve (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol (1 mmol) in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.

-

Add anhydrous pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride.

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.[8]

-

Work-up and Purification: Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous copper (II) sulfate solution (to remove pyridine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product, which can often be used in the next step without further purification.

Protocol 4: Nucleophilic Substitution with an Amine

The activated tosylate can be readily displaced by a variety of nucleophiles, such as primary or secondary amines, to form new C-N bonds.

Materials:

-

(2S)-2-(5-Fluoropyridin-2-yl)propyl-1-tosylate

-

Desired amine (e.g., benzylamine)

-

Acetonitrile or DMF

-

Potassium carbonate

Procedure:

-

Reaction Setup: Dissolve the tosylate (1 mmol) and the desired amine (1.2 mmol) in acetonitrile or DMF.

-

Add potassium carbonate (2 mmol) to the mixture.

-

Heat the reaction to a suitable temperature (e.g., 60-80°C) and stir until the starting material is consumed (monitor by TLC).

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired amine.

Conclusion

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol is a valuable and versatile chiral building block for medicinal chemistry and organic synthesis. Its stereodefined center and the presence of a fluorinated pyridine ring offer a unique combination of properties that can be strategically employed in the design of novel therapeutics. The protocols outlined in this guide provide a foundation for the synthesis and further functionalization of this important intermediate, empowering researchers to accelerate their drug discovery programs.

References

- AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.

- BenchChem. (2025). Asymmetric Synthesis of (S)-2-(pyridin-2-yl)

- PubChem. 1-(5-fluoropyridin-2-yl)propan-1-ol. National Center for Biotechnology Information.

- PMC. (2022).

- BenchChem. (2025). Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)

- Pearson. (2024, May 8). Predict the major products of the following reactions, including stereochemistry where appropriate. (a) (R)-butan-2-ol + TsCl in pyridine.

- Sami Specialty Chemicals.

- ChiralPedia. (2025, November 25). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines.

- MDPI. (2025, October 21). N-(2-Fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide.

- ResearchGate. Synthesis of 2-amino-5-fluoropyridine.

- MDPI. (2023, April 23).

- Ukrainian Chemistry Journal. (2025, March 25). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS.

- ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry.

- PMC.

Sources

- 1. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 2. Chiral Intermediates | Sami Specialty Chemicals [samispecialtychemicals.com]

- 3. ucj.org.ua [ucj.org.ua]

- 4. PubChemLite - 1-(5-fluoropyridin-2-yl)propan-1-ol (C8H10FNO) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]